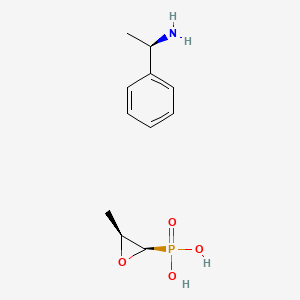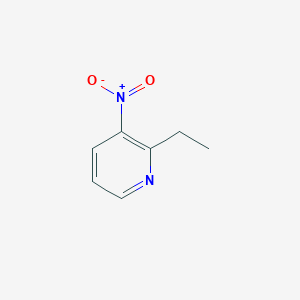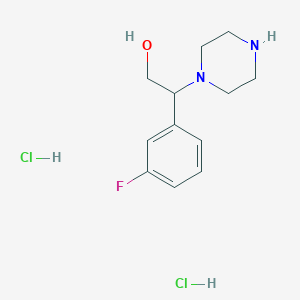
Phosphonomycin (R)-1-phenethylamine salt
描述
Phosphonomycin ®-1-phenethylamine salt is a derivative of phosphonomycin, a broad-spectrum antibiotic known for its unique mechanism of action. This compound is particularly interesting due to its potential applications in combating antibiotic-resistant bacterial infections. Phosphonomycin was originally discovered in the 1960s and has since been used in various formulations to treat bacterial infections, especially those affecting the urinary tract.
作用机制
Target of Action
Phosphonomycin ®-1-phenethylamine salt, also known as fosfomycin, is a broad-spectrum antibiotic that primarily targets the enzyme MurA, which plays a crucial role in both Gram-positive and Gram-negative bacteria . This enzyme is involved in the initial step of peptidoglycan biosynthesis, a critical process for bacterial cell wall formation .
Mode of Action
Fosfomycin inhibits bacterial cell wall biogenesis by inactivating the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase, also known as MurA . This inhibition effectively blocks the initial step in peptidoglycan biosynthesis . The compound’s interaction with its target results in the disruption of bacterial cell wall formation, thereby exerting its antibacterial effects .
Biochemical Pathways
The primary biochemical pathway affected by fosfomycin is the peptidoglycan biosynthesis pathway . By inhibiting the enzyme MurA, fosfomycin disrupts the production of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .
Pharmacokinetics
Fosfomycin exhibits excellent pharmacodynamic and pharmacokinetic properties . It has good bioavailability, meaning it can be effectively absorbed and utilized in the body . Its elimination half-life is approximately 5.7 hours .
Result of Action
The primary result of fosfomycin’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby treating the bacterial infection . Fosfomycin has a broad spectrum of antibacterial activity and is effective against a wide range of bacteria, including multidrug-resistant isolates .
Action Environment
The efficacy and stability of fosfomycin can be influenced by various environmental factors. For instance, the presence of certain ions can affect the activity of enzymes involved in fosfomycin resistance . Additionally, the pH and temperature of the environment can impact the stability and solubility of fosfomycin
生化分析
Biochemical Properties
Phosphonomycin ®-1-phenethylamine salt plays a crucial role in inhibiting bacterial cell wall synthesis by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). This enzyme is essential for the first step in peptidoglycan biosynthesis, which is critical for bacterial cell wall integrity . By binding to MurA, Phosphonomycin ®-1-phenethylamine salt prevents the formation of N-acetylmuramic acid, a key component of the bacterial cell wall. This interaction disrupts the cell wall synthesis, leading to bacterial cell death.
Cellular Effects
Phosphonomycin ®-1-phenethylamine salt exhibits significant effects on various types of cells, particularly bacterial cells. It inhibits cell wall synthesis, leading to cell lysis and death. In addition to its bactericidal effects, Phosphonomycin ®-1-phenethylamine salt can influence cell signaling pathways and gene expression. Studies have shown that it can induce the expression of stress response genes in bacteria, which are involved in the adaptive response to antibiotic stress . Furthermore, it affects cellular metabolism by disrupting the synthesis of essential biomolecules, thereby impairing bacterial growth and proliferation.
Molecular Mechanism
The molecular mechanism of Phosphonomycin ®-1-phenethylamine salt involves the inhibition of the MurA enzyme. This compound mimics the natural substrate of MurA, binding to the active site and forming a covalent bond with the enzyme. This irreversible binding inhibits the enzyme’s activity, preventing the synthesis of peptidoglycan precursors . Additionally, Phosphonomycin ®-1-phenethylamine salt can interact with other biomolecules, such as glutathione S-transferases, which may contribute to its detoxification and resistance mechanisms in bacteria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonomycin ®-1-phenethylamine salt typically involves the reaction of phosphonomycin with ®-1-phenethylamine. The process begins with the isolation of phosphonomycin from its natural sources, such as Streptomyces species. The isolated phosphonomycin is then reacted with ®-1-phenethylamine under controlled conditions to form the desired salt. The reaction is usually carried out in an aqueous medium at a pH that favors the formation of the salt.
Industrial Production Methods
Industrial production of Phosphonomycin ®-1-phenethylamine salt involves large-scale fermentation processes to produce phosphonomycin, followed by its purification and subsequent reaction with ®-1-phenethylamine. The fermentation process is optimized to maximize the yield of phosphonomycin, and the subsequent chemical reaction is carefully controlled to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Phosphonomycin ®-1-phenethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where certain groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonomycin derivatives with altered antibacterial properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity or stability.
科学研究应用
Phosphonomycin ®-1-phenethylamine salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of phosphonates and their derivatives.
Biology: Investigated for its potential to inhibit bacterial cell wall synthesis, making it a valuable tool in microbiology research.
Medicine: Explored for its therapeutic potential in treating antibiotic-resistant bacterial infections.
Industry: Utilized in the development of new antibacterial agents and formulations.
相似化合物的比较
Phosphonomycin ®-1-phenethylamine salt can be compared with other phosphonomycin derivatives and similar antibiotics:
Phosphonomycin Trometamol: Another salt form of phosphonomycin with enhanced bioavailability.
Phosphonomycin Calcium: Used for oral administration with different pharmacokinetic properties.
Fosfomycin Disodium: An intravenous formulation with a broader spectrum of activity.
Uniqueness
Phosphonomycin ®-1-phenethylamine salt is unique due to its specific interaction with MurA and its potential to overcome antibiotic resistance. Its distinct chemical structure allows for modifications that can enhance its antibacterial activity and stability.
List of Similar Compounds
- Phosphonomycin Trometamol
- Phosphonomycin Calcium
- Fosfomycin Disodium
属性
IUPAC Name |
[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/t7-;2-,3+/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODALAXKSIBESFV-PXRNWTNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O.C[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726231 | |
| Record name | [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25383-07-7 | |
| Record name | Phosphonic acid, P-[(2R,3S)-3-methyl-2-oxiranyl]-, compd. with (αR)-α-methylbenzenemethanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25383-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosfomycin (R)-1-phenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-α-phenylethylammonium (-)-(1R, 2S)-(1,2-epoxypropyl)phosphonate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | R)-alpha-Methylbenzenemethanamine (2R-cis)-(3-methyloxiranyl)phosphonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSFOMYCIN (R)-1-PHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50V5RBU89I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of using phosphomycin (R)-1-phenethylamine salt as a starting material for fosfomycin sodium synthesis?
A1: The research paper demonstrates that using phosphomycin (R)-1-phenethylamine salt as a precursor allows for a more efficient synthesis of fosfomycin sodium. Under optimized reaction conditions, the yield of fosfomycin sodium reached 85.4% []. This suggests that this method could be advantageous compared to other synthesis routes.
Q2: What are the optimal reaction conditions for achieving high yields of fosfomycin sodium using this method?
A2: The study identified the following optimal conditions for maximizing fosfomycin sodium yield []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)








